(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone
CAS No.: 361470-80-6
Cat. No.: VC14926046
Molecular Formula: C14H14N2OS
Molecular Weight: 258.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361470-80-6 |
|---|---|
| Molecular Formula | C14H14N2OS |
| Molecular Weight | 258.34 g/mol |
| IUPAC Name | (6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-cyclopropylmethanone |
| Standard InChI | InChI=1S/C14H14N2OS/c15-11-9-6-8-2-1-3-10(8)16-14(9)18-13(11)12(17)7-4-5-7/h6-7H,1-5,15H2 |
| Standard InChI Key | MXNDLBXVKZKIKI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)C4CC4 |
Introduction
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone is a complex organic compound featuring a cyclopenta[b]thieno[3,2-e]pyridine core with a cyclopropyl methanone substituent. This compound belongs to a class of thienopyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry.
Synthesis
The synthesis of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone typically involves multi-step organic reactions. While specific synthetic routes for this compound are not widely documented, similar thienopyridine derivatives are often synthesized using methods that involve the formation of the thieno-pyridine core followed by the introduction of the cyclopropyl methanone group through condensation reactions.
Related Compounds and Their Activities
Several compounds share structural similarities with (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone. These include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume